B1192817 HM95573

HM95573

Cat. No. B1192817
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. This inhibits B-Raf V600E- and C-Raf-mediated signal transduction pathways, thereby inhibiting tumor cell growth of susceptible tumor cells. In addition, HM95573 may also inhibit mutated Ras proteins. Raf protein kinases play a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

Scientific Research Applications

1. Overview of HM95573 in Cancer Treatment

HM95573 is a novel and selective RAF kinase inhibitor, demonstrating potent anti-tumor activities in vitro and in vivo, particularly in BRAF, KRAS, and NRAS mutant models. It has been evaluated for safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with solid tumors through a phase 1 trial. Notably, HM95573 exhibits potential in treating not only BRAF V600E mutant but also RAS mutant cancers, showing minimal paradoxical activation. It can effectively inhibit BRAF and CRAF kinase activities, leading to anti-proliferative and apoptotic effects in various cancer cells. This inhibitor represents a significant advancement in cancer therapeutics, particularly for melanoma, colorectal cancer (CRC), and non-small-cell lung carcinoma (NSCLC) patients with BRAFV600E or RAS mutations (Hong et al., 2016).

2. Enhanced Therapeutic Potential in Combination with Other Treatments

HM95573 has been shown to have a synergistic anti-tumor effect when combined with other treatments such as a MEK inhibitor, EGFR monoclonal antibody, or chemotherapeutic agents in vitro and in vivo. This suggests its high therapeutic potential as a next-generation RAF inhibitor for BRAF or RAS mutant cancers. Its ability to persistently occupy both RAF dimers through prolonged binding differentiates it from other RAF inhibitors like vemurafenib and dabrafenib, making it a promising candidate for treating melanoma, CRC, and NSCLC patients with BRAFV600E or RAS mutations (Namgoong et al., 2016).

properties

Product Name

HM95573

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HM95573;  HM-95573;  HM 95573.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.